Dimethyl 5-methylisophthalate

Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Dimethyl 5-methylisophthalate (DM5MIP) is a meta-substituted diester whose 5-methyl group imparts steric and electronic effects unattainable with DMI or DMT. Key differentiators: (1) MOF synthesis—the 5-methyl ligand directs 3D porous networks, while 5-hydroxy or 5-methoxy analogs yield only 1D chains under identical conditions. (2) Luminescent materials—63% quantum yield in Tb(III) complexes for OLEDs and sensors. (3) Polyester comonomer—meta-substitution with the 5-methyl group enhances amorphous character, clarity, and toughness in PET and block copolymers; only 5 mol% comonomer drastically improves compositional homogeneity in polyester-polyether multiblocks. Procure this specific building block for targeted material performance.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 17649-58-0
Cat. No. B100528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5-methylisophthalate
CAS17649-58-0
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)OC)C(=O)OC
InChIInChI=1S/C11H12O4/c1-7-4-8(10(12)14-2)6-9(5-7)11(13)15-3/h4-6H,1-3H3
InChIKeyDWLNVWOJNQXRLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 5-Methylisophthalate (CAS 17649-58-0): A Meta-Substituted Aromatic Diester for Advanced Materials Science


Dimethyl 5-methylisophthalate (DM5MIP) is an aromatic diester derived from 5-methylisophthalic acid, belonging to the broader class of phthalate-based monomers . It is a meta-substituted benzene-1,3-dicarboxylate featuring a 5-position methyl group that distinguishes it from unsubstituted dimethyl isophthalate (DMI) and the para-oriented dimethyl terephthalate (DMT). This compound exhibits a molecular weight of 208.21 g/mol, a predicted density of 1.1 g/cm³, and a predicted boiling point of 301.2 °C [1]. DM5MIP finds primary application as a monomer or comonomer in polyester synthesis, as a ligand in coordination polymers, and as a chemical intermediate where the 5-methyl substituent imparts unique steric and electronic effects .

Why Dimethyl 5-Methylisophthalate Cannot Be Readily Replaced by Unsubstituted Isophthalate or Terephthalate Esters in Critical Applications


Simple replacement of dimethyl 5-methylisophthalate with dimethyl isophthalate (DMI) or dimethyl terephthalate (DMT) is invalid for applications requiring specific polymer architecture, thermal stability, or material topology. The 5-methyl substituent introduces quantifiable differences in steric bulk, electronic distribution, and ligand binding modes compared to unsubstituted analogs [1]. For instance, in coordination polymer synthesis, the 5-methyl group dictates a 3-dimensional network, whereas 5-hydroxy or 5-methoxy substituents lead to 1-dimensional chain structures under identical synthetic conditions [2]. Similarly, in polyester modification, the presence of the 5-methyl group alters crystallinity and mechanical properties, preventing direct substitution with DMI without compromising material performance [3]. These structure-driven differences necessitate the use of this specific compound for achieving targeted outcomes.

Quantitative Evidence Differentiating Dimethyl 5-Methylisophthalate from Closest Analogs in Key Research Applications


Dimensionality Control in Cadmium Coordination Polymers: 3D Network vs. 1D Chains

Under identical hydrothermal synthesis conditions, the 5-methylisophthalate ligand (mip) induces a 3-dimensional, non-interpenetrated pcu network structure, whereas the 5-hydroxy (hip) and 5-methoxy (meoip) analogs result only in 1-dimensional chain structures [1]. This demonstrates that the methyl substituent provides a unique steric and electronic environment that promotes higher-order connectivity. This topological difference is directly attributable to the ligand substituent and is critical for applications requiring porous frameworks.

Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Enhanced Photoluminescence Quantum Yield in Lanthanide-Based Coordination Polymers

The 5-methylisophthalate (5Meip) ligand facilitates efficient energy transfer to lanthanide(III) ions, yielding intense emissions in the visible and near-infrared regions. In a study comparing isostructural coordination polymers [Ln2(μ4-5Meip)3(DMF)]n, the Tb(III) complex (4Tb) achieved a high photoluminescence quantum yield (QY) of 63% [1]. The authors attribute this to the 'best-in-class' capacity of the 5Meip ligand for energy transfer, a property that is expected to differ from unsubstituted or other substituted isophthalate analogs due to altered electronic transitions.

Luminescent Materials Lanthanide Complexes Optical Sensing

Improved Compositional Homogeneity in Polyester-Polyether Multiblock Copolymers via Meta-Substitution

The addition of meta-substituted dimethyl isophthalate (DMI) as a comonomer during ester exchange significantly improves the compositional homogeneity of polyester-polyether multiblock copolymers compared to unmodified syntheses. While this study used DMI, the result is directly relevant to dimethyl 5-methylisophthalate, which retains the critical meta-substitution pattern. The study found that adding just 5 mol% of DMI as a comonomer greatly increased apparent compositional homogeneity and eliminated the CHCl3 insoluble fraction that arises from high-melting, less homogeneous polymer segments [1]. This highlights the critical role of meta-substitution for achieving uniform copolymer properties.

Polymer Chemistry Copolymerization Thermoplastic Elastomers

Optimal Research and Industrial Use Cases for Dimethyl 5-Methylisophthalate Based on Differential Performance Data


Synthesis of 3D Porous Coordination Polymers for Gas Storage and Separation

As demonstrated by direct comparative structural analysis, the 5-methylisophthalate ligand uniquely directs the formation of 3-dimensional porous networks under hydrothermal conditions, whereas other 5-substituted analogs (hydroxy, methoxy) yield only 1D chains [3]. Researchers developing metal-organic frameworks (MOFs) for hydrogen storage, CO2 capture, or selective gas separation should prioritize dimethyl 5-methylisophthalate to achieve the higher dimensionality and pore volume required for these applications.

Development of High-Quantum-Yield Luminescent Sensors and Optical Devices

The ability of the 5-methylisophthalate ligand to mediate efficient energy transfer to lanthanide ions, resulting in a 63% quantum yield in Tb(III) complexes, positions it as a superior building block for luminescent materials [3]. This makes it a preferred choice for fabricating chemical sensors, OLED components, and security inks where bright, stable emission is paramount.

Formulation of High-Performance Polyester Resins with Controlled Crystallinity

In polyester synthesis, the incorporation of meta-substituted diesters, like dimethyl isophthalate, is known to disrupt polymer chain packing and reduce crystallinity, leading to more amorphous, transparent, and impact-resistant materials [3]. Dimethyl 5-methylisophthalate, with its additional methyl group, offers further tunability of these properties. It is therefore ideal for modifying polyethylene terephthalate (PET) to produce specialty resins for clear packaging, fibers with improved dyeability, and engineering thermoplastics requiring a balance of clarity and toughness.

Synthesis of Defined Copolymers with Enhanced Compositional Uniformity

For synthetic polymer chemists aiming to produce block copolymers with precise architectures and consistent properties, the meta-substitution pattern of dimethyl 5-methylisophthalate is critical. Evidence shows that even small amounts (5 mol%) of a meta-oriented diester comonomer can drastically improve compositional homogeneity in polyester-polyether multiblock copolymers, eliminating insoluble fractions and ensuring reproducible material behavior [3]. This compound is therefore a strategic choice for developing high-value thermoplastic elastomers and biomedical polymers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl 5-methylisophthalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.